1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-16(21-2,13-7-3-4-8-14(13)17)11-19-15(20)18-10-12-6-5-9-22-12/h3-9H,10-11H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZBYYFCEZFXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C18H21FN2O2S
Molecular Weight : 348.43 g/mol
CAS Number : 1797184-51-0
The compound features a thiophene ring, which is significant in various biological activities, alongside a fluorophenyl group that may enhance its pharmacological properties. The presence of the urea functional group further contributes to its potential biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with the selection of appropriate starting materials such as 2-fluorobenzaldehyde, 2-methoxypropylamine, and thiophen-2-yl isocyanate.
- Reaction Conditions : The reaction between 2-fluorobenzaldehyde and 2-methoxypropylamine is carried out under controlled conditions to form an intermediate Schiff base, which is then reacted with thiophen-2-yl isocyanate to yield the final product.
- Industrial Production : Industrial methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through interactions with specific molecular targets involved in cell cycle regulation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antibiotics.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
The mechanism of action for this compound largely depends on its biological targets. It may interact with specific receptors or enzymes, leading to modulation of biochemical pathways. For instance:
- Receptor Interaction : The compound may bind to certain receptors that regulate cellular signaling pathways, affecting processes such as apoptosis and proliferation.
- Enzyme Modulation : By inhibiting enzymes critical for metabolic processes, it could alter the biochemical landscape within cells, potentially leading to therapeutic effects against diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro. |
| Study B | Antimicrobial Testing | Showed effectiveness against Gram-positive bacteria. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, affecting metabolic pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related urea derivatives, emphasizing substituent effects, molecular features, and inferred properties.
Table 1: Structural and Molecular Comparison
Substituent-Driven Properties
- Fluorine Effects: The 2-fluorophenyl group in the target compound and analogs (e.g., R2, flufenoxuron) enhances metabolic stability and binding affinity via hydrophobic interactions and reduced electron density .
- Thiophene vs. Pyrazole : The thiophen-2-ylmethyl group in the target compound may confer distinct electronic properties compared to pyrazole-containing analogs (–10). Thiophene’s sulfur atom could influence solubility or metabolic pathways.
- Methoxypropyl Chain : The methoxy group in the target compound likely improves solubility relative to bulkier substituents (e.g., adamantane in R2 or trifluoromethyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
